molecular formula C11H10N4O B1448739 N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine CAS No. 1803606-30-5

N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine

Cat. No. B1448739
CAS RN: 1803606-30-5
M. Wt: 214.22 g/mol
InChI Key: BATROYJNHDRWEB-UHFFFAOYSA-N
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Description

“N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine” is a chemical compound with the CAS Number: 1803606-30-5 . It has a molecular weight of 214.23 . The IUPAC name for this compound is N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine” is 1S/C11H10N4O/c1-2-9(16-7-1)8-13-10-3-4-11-12-5-6-15(11)14-10/h1-7H,8H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

“N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine” is a powder that is stored at room temperature .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, including N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine, have shown significant antibacterial activity . They have been used in the fight against bacterial strain-caused infection . The rise in drug resistance to clinically utilized anti-infectives has necessitated the discovery of new antimicrobial compounds .

Antiviral Activity

Furfural derivatives, which include furan compounds, have demonstrated potential antiviral activities . This makes them valuable active ingredients in antiviral medicines .

Antioxidant Activity

Furfural derivatives have also shown antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .

Antitumor Activity

Furan-containing compounds have been employed in various disease areas due to their advantageous biological and pharmacological characteristics . One of these areas is in the development of anti-cancer drugs .

Use in Optoelectronic Devices

Imidazo[1,2-b]pyridazin-6-amine compounds have shown promise in the field of materials science . They have been reported in different technological applications, such as optoelectronic devices .

Use in Sensors

Another application of imidazo[1,2-b]pyridazin-6-amine compounds is in the development of sensors . These compounds have shown potential in creating more sensitive and accurate sensors .

Use in Confocal Microscopy and Imaging

Imidazo[1,2-b]pyridazin-6-amine compounds have also been used as emitters for confocal microscopy and imaging . This allows for better visualization and analysis in scientific research .

Antihistaminic Activity

Furfural derivatives have shown potential antihistaminic activities . Antihistamines are drugs that treat allergic rhinitis and other allergies .

properties

IUPAC Name

N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c1-2-9(16-7-1)8-13-10-3-4-11-12-5-6-15(11)14-10/h1-7H,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATROYJNHDRWEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=NN3C=CN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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